molecular formula C11H22O B13247591 2-Butylcycloheptan-1-ol

2-Butylcycloheptan-1-ol

Cat. No.: B13247591
M. Wt: 170.29 g/mol
InChI Key: NTLYHJBSEDYROD-UHFFFAOYSA-N
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Description

2-Butylcycloheptan-1-ol is an organic compound belonging to the class of cycloalkanes It consists of a seven-membered carbon ring with a butyl group attached to the second carbon and a hydroxyl group attached to the first carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butylcycloheptan-1-ol can be achieved through several methods. One common approach involves the cyclization of a suitable precursor, such as 2-butyl-1,6-heptadiene, followed by hydroboration-oxidation to introduce the hydroxyl group at the desired position. The reaction conditions typically involve the use of borane (BH3) as the hydroboration agent, followed by oxidation with hydrogen peroxide (H2O2) in the presence of a base like sodium hydroxide (NaOH).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. Catalysts and advanced separation techniques might be employed to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-Butylcycloheptan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products

    Oxidation: Formation of 2-butylcycloheptanone or 2-butylcycloheptanoic acid.

    Reduction: Formation of 2-butylcycloheptane.

    Substitution: Formation of 2-butylcycloheptyl halides or amines.

Scientific Research Applications

2-Butylcycloheptan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Butylcycloheptan-1-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The hydroxyl group can form hydrogen bonds, affecting the compound’s binding affinity and activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Cycloheptanol: A seven-membered ring with a hydroxyl group, but without the butyl substituent.

    2-Methylcycloheptan-1-ol: Similar structure with a methyl group instead of a butyl group.

    2-Butylcyclohexanol: A six-membered ring with a butyl group and a hydroxyl group.

Uniqueness

2-Butylcycloheptan-1-ol is unique due to its specific ring size and substituent pattern, which can influence its chemical reactivity and biological activity. The presence of the butyl group can enhance its hydrophobicity and potentially alter its interaction with biological targets compared to similar compounds.

Properties

Molecular Formula

C11H22O

Molecular Weight

170.29 g/mol

IUPAC Name

2-butylcycloheptan-1-ol

InChI

InChI=1S/C11H22O/c1-2-3-7-10-8-5-4-6-9-11(10)12/h10-12H,2-9H2,1H3

InChI Key

NTLYHJBSEDYROD-UHFFFAOYSA-N

Canonical SMILES

CCCCC1CCCCCC1O

Origin of Product

United States

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